molecular formula C14H10N2O4 B1588124 4,4'-Dinitrostilbene CAS No. 2501-02-2

4,4'-Dinitrostilbene

Cat. No. B1588124
CAS RN: 2501-02-2
M. Wt: 270.24 g/mol
InChI Key: CLVIIRIMEIEKOQ-UPHRSURJSA-N
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Description

4,4'-Dinitrostilbene (DNS) is an organic compound with the chemical formula C12H8N2O4. It is a yellow-colored crystalline solid that is soluble in organic solvents. DNS is an important synthetic intermediate in the production of a variety of compounds, including dyes, pharmaceuticals, and pesticides. DNS is also used in scientific research as a reagent and in the synthesis of other compounds.

Scientific Research Applications

1. Use of 4,4’-Dinitrostilbene-2,2’-Disulfonic Acid Wastewater As a Raw Material for Paramycin Production

  • Application Summary: This study uses 4,4’-dinitrostilbene-2,2’-disulfonic acid (DNS) wastewater to produce paramycin (4-amino-2-hydroxybenzoic acid), an antitubercular agent and important pharmaceutical intermediate .
  • Methods of Application: The high concentrations of aromatic sulfonic acids contained in the wastewater, derived from a DNS production facility, have been transformed to paramycin in yields of more than 85%. This waste-disposal strategy, which combines oxidation using NaClO, reduction using iron powder, and subsequent alkaline fusion with NaOH, has been proven to be successful in dealing with ton-scale DNS wastewater .
  • Results or Outcomes: This new method recycles most of the aromatic sulfonic acids in the wastewater to produce paramycin. This effectively solves the associated environment problems associated with DNS wastewater and is also potentially profitable .

2. Synthesis of Triazinyl Fluorescent Brightener Intermediates

  • Application Summary: The production of triazinyl fluorescent brightener intermediates in high yields is described .
  • Methods of Application: The method involves a simplified work-up for the preparation of 4-nitro-toluene-2-sulfonic acid and the use of diethylene glycol instead of water in the preparation of 4,4’-dinitrostilbene-2,2’-disulfonic acid .
  • Results or Outcomes: By the use of diethylene glycol instead of water in this reaction, the yield increased (from 86 to 93%) and the reaction time was reduced .

properties

IUPAC Name

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVIIRIMEIEKOQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032626
Record name trans-4,4'-Dinitrostilbene
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4'-Dinitrostilbene

CAS RN

736-31-2, 619-93-2, 2501-02-2
Record name trans-4,4′-Dinitrostilbene
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Record name cis-4,4'-Dinitrostilbene
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Record name 4,4'-Dinitrostilbene, (E)-
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Record name cis-4,4'-Dinitrostilbene
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Record name 2501-02-2
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Record name 4,4'-DINITROSTILBENE, (E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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